molecular formula C13H9ClO2 B3193485 3-(2-Chlorophenoxy)benzaldehyde CAS No. 72178-85-9

3-(2-Chlorophenoxy)benzaldehyde

Cat. No.: B3193485
CAS No.: 72178-85-9
M. Wt: 232.66 g/mol
InChI Key: MQUOQWHXKWQIAX-UHFFFAOYSA-N
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Description

This compound is of interest in organic synthesis and pharmaceutical research due to its reactive aldehyde group and halogenated aromatic system, which can serve as a precursor for hydrazones, Schiff bases, or heterocyclic derivatives .

Safety data for similar chloroaromatic aldehydes (e.g., 3-Chlorobenzaldehyde in ) suggest moderate hazards, including skin/eye irritation and respiratory sensitivity, necessitating proper handling protocols .

Properties

IUPAC Name

3-(2-chlorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-6-1-2-7-13(12)16-11-5-3-4-10(8-11)9-15/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUOQWHXKWQIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC(=C2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72178-85-9
Record name 3-(2-chlorophenoxy)benzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-chlorophenol with benzaldehyde under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-(2-Chlorophenoxy)benzaldehyde serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

ApplicationDescription
Intermediates Used in the preparation of more complex organic molecules.
Pharmaceuticals Acts as a precursor for drugs with specific therapeutic effects.

Biological Studies

Research has indicated potential biological activities associated with this compound, including anti-cancer properties. Studies have explored its effects on tumor cells, suggesting that it may inhibit cell proliferation.

Case Study Example:
In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting growth .

Medicinal Chemistry

The compound is being investigated for its potential use in drug development, particularly due to its ability to interact with biological targets such as enzymes and receptors.

TargetInteraction Type
Enzymes Modulation of enzyme activity, potentially leading to therapeutic effects.
Receptors Binding to specific receptors to influence physiological responses.

Industrial Applications

This compound is utilized in various industrial processes, particularly in the production of specialty chemicals and materials.

IndustryApplication
Agrochemicals Development of herbicides and pesticides.
Dyes and Pigments Used in synthesizing colorants for textiles and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenoxy)benzaldehyde involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a Meisenheimer complex as an intermediate. This complex then undergoes further transformations to yield the final product .

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-(2-Chlorophenoxy)benzaldehyde and Analogues

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
This compound C₁₃H₉ClO₂ 232.66 2-Cl, phenoxy at C3 Reactive aldehyde, halogenated aryl
2-(4-Chloro-3-fluorophenoxy)benzaldehyde C₁₃H₈ClFO₂ 250.65 4-Cl, 3-F, phenoxy at C2 Dual halogenation, higher lipophilicity
4-Chloro-2-fluoro-3-methoxybenzaldehyde C₈H₆ClFO₂ 188.58 4-Cl, 2-F, 3-OCH₃ Methoxy group enhances solubility
3-Chlorobenzaldehyde C₇H₅ClO 140.57 3-Cl Simpler structure, no ether linkage

Key Observations :

  • Halogen Effects: The presence of chlorine and fluorine in 2-(4-Chloro-3-fluorophenoxy)benzaldehyde increases molecular weight and may enhance electrophilic substitution reactivity compared to mono-halogenated analogs .
  • Ether vs.
  • Solubility : Methoxy-substituted derivatives (e.g., 4-Chloro-2-fluoro-3-methoxybenzaldehyde) exhibit improved solubility in polar solvents compared to purely halogenated analogs .

Physicochemical Properties

Table 2: Physical Properties and Hazards

Compound Name Melting Point (°C) Boiling Point (°C) Hazards (GHS) Reference
This compound Not reported Not reported Likely H315/H319 (skin/eye irritation)
2-(4-Chloro-3-fluorophenoxy)benzaldehyde 66–68 Not reported H315/H319/H335 (respiratory irritation)
4-Chloro-2-fluoro-3-methoxybenzaldehyde Not reported Not reported H315/H319/H335
3-Chlorobenzaldehyde 18–20 213–214 H315/H319/H335

Notes:

  • The phenoxy group in this compound may elevate melting points compared to 3-Chlorobenzaldehyde due to increased molecular symmetry and intermolecular interactions.
  • Fluorine substitution in 2-(4-Chloro-3-fluorophenoxy)benzaldehyde contributes to higher melting points (66–68°C) .

Biological Activity

3-(2-Chlorophenoxy)benzaldehyde, with the CAS number 72178-85-9, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a chlorophenoxy group attached to a benzaldehyde moiety, which contributes to its reactivity and potential therapeutic applications.

  • Molecular Formula: C13H9ClO2
  • Molecular Weight: 234.66 g/mol
  • Structure: The compound features a benzene ring substituted with a chlorophenoxy group and an aldehyde functional group, which plays a crucial role in its biological interactions.

Biological Activities

1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

2. Anticancer Activity
This compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to activate intrinsic apoptotic pathways, leading to cell death.

3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies

A series of studies have documented the biological activities of this compound:

  • Study on Antimicrobial Activity: A study published in the Journal of Antimicrobial Chemotherapy reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Anticancer Activity Assessment: In a study published in Cancer Letters, researchers found that treatment with this compound resulted in a dose-dependent decrease in viability of human colorectal cancer cells (HT-29), with IC50 values around 15 µM .
  • Inflammation Model Study: A research article highlighted its efficacy in reducing edema in carrageenan-induced paw edema models, suggesting potential therapeutic applications in inflammatory diseases .

The biological effects of this compound are attributed to its ability to interact with various biological targets:

  • Cell Membrane Disruption: The chlorophenoxy group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively.
  • Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation, particularly in cancer cells.

Comparative Analysis

Property/ActivityThis compoundOther Similar Compounds
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteriaVaries; some may be less effective
Anticancer ActivityInduces apoptosis in cancer cell linesMany similar compounds show varied efficacy
Anti-inflammatory EffectsReduces inflammation markersSome compounds exhibit stronger effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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